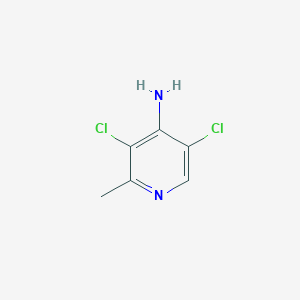

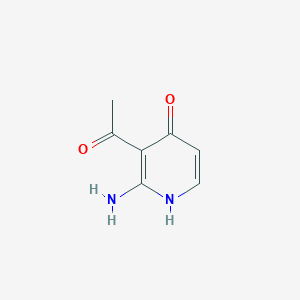

3,5-Dichloro-2-methylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

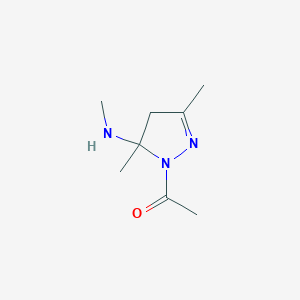

Synthesis Analysis

3,5-Dichloro-2-methylpyridin-4-amine and its derivatives are synthesized through various chemical reactions. A related compound, 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, was synthesized via the condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, showcasing a high yield of 92.3% (Chen et al., 2016).

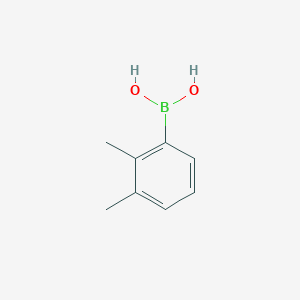

Molecular Structure Analysis

The molecular structures of compounds similar to 3,5-Dichloro-2-methylpyridin-4-amine have been elucidated through various techniques. For example, the crystal structure of a compound involving a related aminopyridine was determined, confirming the interaction between carboxyl and pyridine nitrogen, indicative of the complex formation processes these molecules can undergo (Montis & Hursthouse, 2012).

Chemical Reactions and Properties

The reactivity of related pyridine compounds with nucleophiles has been extensively studied. For instance, 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine reacts differently with various amines under distinct conditions to produce mono- and di-amino-substituted derivatives, demonstrating the diverse reactivity and potential for functionalization of the pyridine core (Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of pyridine derivatives can be studied through their crystal and molecular structures, vibrational studies, and quantum chemical calculations, as demonstrated for nitro derivatives of 2-amino-4-methylpyridine. These studies provide insights into the stabilization mechanisms via hydrogen bonds and the layered arrangement of molecules, which are crucial for understanding the physical properties of such compounds (Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of 3,5-Dichloro-2-methylpyridin-4-amine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines from aminopyridines and Appel salt illustrates the versatile chemical reactions these pyridine derivatives can undergo, leading to a wide range of chemical structures and properties (Koutentis et al., 2011).

Scientific Research Applications

Synthesis and Chemical Transformations

3,5-Dichloro-2-methylpyridin-4-amine serves as an intermediate in various chemical transformations and synthetic applications. For instance, it is used in the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol through amine and hydroxy substitution from 3,5-dichloro-2,4,6-trifluoropyridine, showcasing its role in creating highly specific halogenated pyridines which are valuable in further chemical synthesis and modifications (Mi Zhi-yuan, 2010).

Catalysis and Ligand Behavior

This compound also exhibits potential in catalysis and as a ligand for metal complexes. Research on palladium-catalyzed reactions, for instance, highlights the utility of related pyridine compounds in selective amination processes, which could imply similar catalytic applications for 3,5-Dichloro-2-methylpyridin-4-amine in the synthesis of complex organic molecules (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

3,5-dichloro-2-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWROTFWPALSQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352458 |

Source

|

| Record name | 3,5-dichloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195045-26-2 |

Source

|

| Record name | 3,5-dichloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

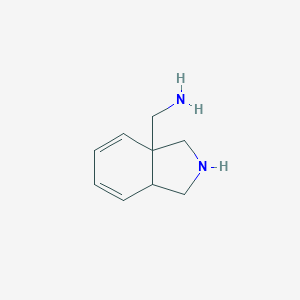

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)